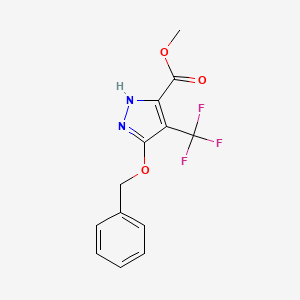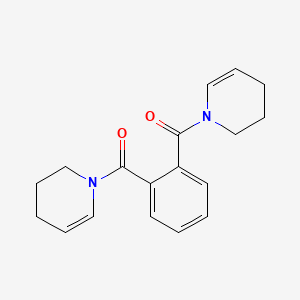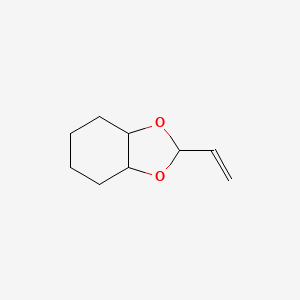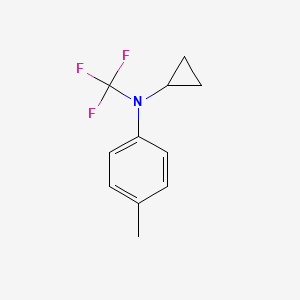
N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline: is an organic compound belonging to the class of aromatic amines It features a trifluoromethyl group and a cyclopropyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-methyl-N-(trifluoromethyl)aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of this compound can yield amine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It may serve as a model compound for designing new drugs with improved efficacy and selectivity.
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing new therapeutic agents. Its unique chemical properties can be exploited to create drugs with enhanced pharmacokinetic profiles.
Industry: In the industrial sector, this compound is used in the production of high-performance materials. Its incorporation into polymers and coatings can enhance their thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The cyclopropyl group can introduce steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- N-methyl-4-(trifluoromethyl)aniline
- N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
- N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline
Comparison:
- N-methyl-4-(trifluoromethyl)aniline: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
- N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline: Contains a nitro group instead of a methyl group, leading to different reactivity and potential applications.
- N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline: Features a cyclopropylmethyl group, which can influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C11H12F3N |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3N/c1-8-2-4-9(5-3-8)15(10-6-7-10)11(12,13)14/h2-5,10H,6-7H2,1H3 |
Clé InChI |
MEDPRUOBXLEPCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



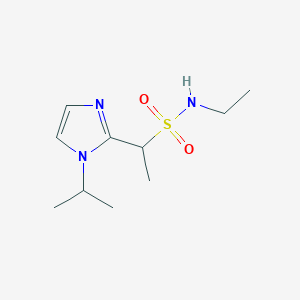
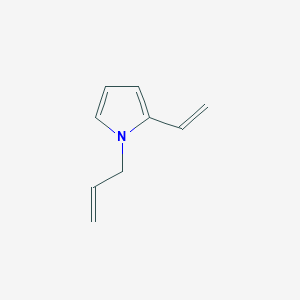
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
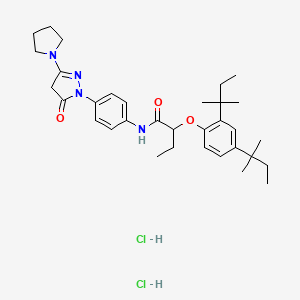

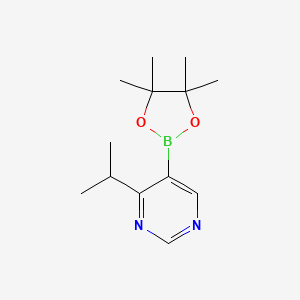
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)

